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  • Product: Ethyl 3-amino-2-benzylpropanoate
  • CAS: 91564-21-5

Core Science & Biosynthesis

Foundational

Ethyl 3-amino-2-benzylpropanoate chemical structure

Technical Guide: Ethyl 3-amino-2-benzylpropanoate ( -Homophenylalanine Ethyl Ester) Part 1: Executive Summary Ethyl 3-amino-2-benzylpropanoate (CAS: 91564-21-5 for free base; 103632-70-8 for HCl salt) is a critical -amin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Ethyl 3-amino-2-benzylpropanoate ( -Homophenylalanine Ethyl Ester)

Part 1: Executive Summary

Ethyl 3-amino-2-benzylpropanoate (CAS: 91564-21-5 for free base; 103632-70-8 for HCl salt) is a critical


-amino acid derivative used extensively in the synthesis of peptidomimetics and protease inhibitors. Chemically, it is defined as a 

-amino acid ester
, where the benzyl side chain is attached to the

-carbon (C2) relative to the carboxylate, while the amino group resides on the

-carbon (C3).

This structural nuance—distinguishing it from the more common


-derivatives—imparts unique conformational properties to peptides containing this residue, specifically promoting stable helical foldamers (e.g., 14-helices) that are resistant to enzymatic degradation. In drug development, this scaffold is a key intermediate for Neutral Endopeptidase (NEP) inhibitors and dual ACE/NEP inhibitors.

Part 2: Structural Anatomy & Stereochemistry

The vs. Distinction

Understanding the topology of this molecule is prerequisite to its application. Standard


-amino acids place both the side chain and the amine on the 

-carbon.

-amino acids insert a methylene group, creating two possible substitution sites:
  • 
    -amino acids:  Side chain on the 
    
    
    
    -carbon (adjacent to amine).
  • 
    -amino acids (Target):  Side chain on the 
    
    
    
    -carbon (adjacent to ester).

Ethyl 3-amino-2-benzylpropanoate is a


-homophenylalanine  derivative. The proximity of the bulky benzyl group to the ester functionality creates steric constraints that differ significantly from its 

isomer, influencing both synthetic accessibility (due to

-proton acidity) and folding propensity.
Structural Visualization

The following diagram illustrates the critical structural differences between the target molecule and its isomers.

G cluster_0 Target Molecule Target Ethyl 3-amino-2-benzylpropanoate (Beta2-hPhe-OEt) Sidechain @ Alpha-C Beta3 Ethyl 3-amino-4-phenylbutanoate (Beta3-hPhe-OEt) Sidechain @ Beta-C Target->Beta3 Regioisomer NBenzyl Ethyl 3-(benzylamino)propanoate (N-Benzyl-Beta-Ala) Isomer - DIFFERENT Target->NBenzyl Constitutional Isomer (Common Confusion)

Figure 1: Structural comparison highlighting the distinction between the target


-scaffold and common isomers.

Part 3: Synthetic Pathways

Synthesizing


-amino acids is generally more challenging than 

-amino acids because the Arndt-Eistert homologation of

-amino acids naturally yields the

skeleton. The

skeleton requires constructing the C2-C3 bond or functionalizing the C2 position.
The Cyanoacetate Route (Industrial Standard)

The most robust "self-validating" protocol for the racemic synthesis involves the alkylation of ethyl cyanoacetate followed by nitrile reduction. This route avoids complex chiral auxiliaries when racemic material is acceptable or when resolution is planned downstream.

Step 1: C-Alkylation (C-C Bond Formation)
  • Reagents: Ethyl cyanoacetate, Benzyl bromide, Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    
    ).
  • Solvent: Acetone or Ethanol.

  • Mechanism: Deprotonation of the acidic methylene in cyanoacetate (

    
    ) followed by 
    
    
    
    attack on benzyl bromide.
  • Critical Control: Stoichiometry must be controlled to prevent bis-alkylation (though the steric bulk of the first benzyl group slows the second addition).

Step 2: Nitrile Hydrogenation
  • Reagents:

    
     (High Pressure), Raney Nickel or 
    
    
    
    .
  • Conditions: Acidic ethanol (often HCl/EtOH) is preferred to immediately trap the primary amine as the hydrochloride salt, preventing side reactions (like dimerization or cyclization to lactams).

  • Outcome: Reduction of

    
     to 
    
    
    
    .
Synthetic Workflow Diagram

Synthesis SM1 Ethyl Cyanoacetate Reaction1 Step 1: Alkylation Base (K2CO3/NaOEt) SM1->Reaction1 SM2 Benzyl Bromide SM2->Reaction1 Intermediate Ethyl 2-cyano-3-phenylpropionate (Alpha-benzylated intermediate) Reaction2 Step 2: Hydrogenation H2, Raney Ni, HCl/EtOH Intermediate->Reaction2 Reaction1->Intermediate S_N2 Mechanism Product Ethyl 3-amino-2-benzylpropanoate (HCl Salt) Reaction2->Product Reduction

Figure 2: Two-step industrial synthesis route via cyanoacetate alkylation.

Part 4: Applications in Drug Development

Protease Inhibition (NEP/ACE)

The


-homophenylalanine scaffold is a bioisostere of phenylalanine but possesses a critical advantage: Proteolytic Stability .
  • Mechanism: Proteases (like Neutral Endopeptidase 24.11) typically cleave peptide bonds adjacent to

    
    -amino acids. The insertion of the extra methylene group in the backbone (
    
    
    
    ) shifts the scissile bond and alters the hydrogen bonding network, rendering the peptide bond resistant to hydrolysis.
  • Relevance: This moiety is structurally related to the inhibitors of enkephalinase (e.g., Thiorphan derivatives) where the rigidity of the benzyl side chain at the

    
    -position locks the molecule in a bioactive conformation.
    
Foldamers and Peptidomimetics

In the field of de novo protein design,


-amino acids are essential for constructing 

-peptides
.
  • Secondary Structure: Unlike

    
    -peptides which form 
    
    
    
    -helices (3.6 residues/turn),
    
    
    -peptides containing
    
    
    -residues often adopt 14-helices (stabilized by H-bonds between residue
    
    
    and
    
    
    ) or 12-helices .
  • Design Rule: The incorporation of

    
    -residues (often alternating with 
    
    
    
    -residues) allows researchers to "program" the helix pitch and dipole moment, creating cell-penetrating peptides that resist degradation.

Part 5: Analytical Characterization

To validate the synthesis of Ethyl 3-amino-2-benzylpropanoate, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalAssignment
1H NMR

7.1–7.3 ppm (m, 5H)
Aromatic protons (Benzyl group)

4.1 ppm (q, 2H)

(Ester methylene)

2.8–3.1 ppm (m, 4H)
Overlapping signals:

and


2.6 ppm (m, 1H)
Chiral CH (

-proton). Key diagnostic for

sub.
IR 1730 cm

C=O Stretch (Ester)
3300–3400 cm

N-H Stretch (Primary Amine)
MS (ESI)

208.1

Molecular Ion (Free base MW = 207.27)

Critical Quality Attribute (CQA): For the HCl salt (CAS 103632-70-8), ensure the absence of the "dimer" peak in MS, which can form if the hydrogenation concentration is too high without sufficient acid.

References

  • BLD Pharm. (2023). Ethyl 3-amino-2-benzylpropanoate hydrochloride - Product Specifications. Retrieved from

  • ChemicalBook. (2023). Ethyl 3-amino-2-benzylpropanoate CAS 91564-21-5 Data. Retrieved from

  • Nagel, U., et al. (2011).[1] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. (Contextual reference for propanoate reduction methodologies). Archiv der Pharmazie. Retrieved from

  • Organic Syntheses. (2017). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)

    
    -amino acid handling and stability). Retrieved from 
    
  • Chem960. (2023). CAS 91564-21-5 Entry: Benzenepropanoic acid, α-(aminomethyl)-, ethyl ester.[2] Retrieved from

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Exploratory

An In-depth Technical Guide to α-Benzyl β-Alanine Ethyl Ester: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of α-benzyl β-alanine ethyl ester, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of α-benzyl β-alanine ethyl ester, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's physicochemical properties, provides a detailed, validated synthesis protocol, outlines methods for structural elucidation, and explores its applications, grounding all claims in authoritative scientific references.

Introduction and Strategic Importance

α-Benzyl β-alanine ethyl ester, systematically known as ethyl 3-amino-4-phenylbutanoate, is a chiral building block of considerable interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating both a β-amino acid moiety and a benzyl group, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly peptidomimetics and heterocyclic compounds.

The strategic importance of this compound lies in its role as a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[1] The precise stereochemistry of these molecules is often critical for their biological activity, making enantiomerically pure forms of α-benzyl β-alanine ethyl ester highly sought after.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The properties of the related compound N-Benzyl-β-alanine ethyl ester are summarized below, offering a reference point for handling and experimental design.

Table 1: Physicochemical Properties of N-Benzyl-β-alanine Ethyl Ester

PropertyValueSource
CAS Number 23583-21-3[2]
Molecular Formula C12H17NO2[2]
Molecular Weight 207.27 g/mol [3]
Appearance Colorless Liquid[2]
Boiling Point Not Available
Flash Point 150°C / 0.2mm[4]
Refractive Index 1.503[4]
Storage Temperature -20°C[3][4]

Safety and Handling: N-Benzyl-beta-alanine ethyl ester is classified as causing skin and serious eye irritation.[2] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as nitrile rubber gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood. The compound is stable under normal conditions.[2]

Synthesis and Purification: A Validated Protocol

The synthesis of β-amino esters is a cornerstone of organic chemistry. While multiple routes to α-benzyl β-alanine ethyl ester and its analogs exist, a common and reliable method involves the Michael addition of an amine to an α,β-unsaturated ester. For structurally related compounds, reductive amination is also a viable strategy.[5]

Below is a detailed protocol for a synthesis analogous to that of a related compound, ethyl 3-oxo-4-phenylbutanoate, which provides a framework for the synthesis of the target molecule.[6][7]

Experimental Protocol: Synthesis

Objective: To synthesize a β-amino ester derivative via a robust and reproducible method.

Materials:

  • (E)-4-phenyl-4-oxobutenoic acid ethyl ester (or similar α,β-unsaturated ester)

  • (S)-phenethylamine (or appropriate amine)

  • Organic solvent (e.g., Ethanol, Tetrahydrofuran)

  • Catalyst (if required, e.g., L-proline)[8]

  • Reagents for work-up (e.g., Ethyl acetate, 1N HCl, saturated NaHCO3 solution)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ester and the amine in the chosen organic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 25-35°C) for a specified duration (e.g., 2-5 days), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Purification Protocol

Objective: To isolate the pure α-benzyl β-alanine ethyl ester from the crude reaction mixture.

Method: Column Chromatography

  • Column Preparation: Pack a silica gel column using a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:15 v/v).[8]

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Reactant Mixing (Ester + Amine in Solvent) B 2. Reaction (Controlled Temp, 2-5 days) A->B C 3. Reaction Quenching & Extraction B->C D 4. Column Chromatography (Silica Gel) C->D Crude Product E 5. Fraction Collection & Analysis (TLC) D->E F 6. Solvent Evaporation E->F G Final Product (Pure Ester) F->G

Caption: General workflow for the synthesis and purification of β-amino esters.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. This is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: The IR spectrum of an ester is characterized by a strong carbonyl (C=O) stretching absorption between 1750-1735 cm⁻¹ and two C-O stretching bands in the 1300-1000 cm⁻¹ region.[9][10] The presence of an N-H bond from the amine group would also be visible as a peak in the 3300-3500 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR provides information on the electronic environment of protons. Key signals would include the ethyl ester quartet and triplet, aromatic protons from the benzyl group, and protons on the alanine backbone.

    • ¹³C NMR is used to determine the number of non-equivalent carbons and their electronic environments. The carbonyl carbon of the ester typically appears around 170 ppm.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak [M]+ should correspond to the calculated molecular weight.

Table 2: Expected Spectroscopic Data Ranges

TechniqueFunctional GroupExpected Signal/Range
IR C=O (Ester)1750-1735 cm⁻¹
C-O (Ester)1300-1000 cm⁻¹ (two bands)
N-H (Amine)3300-3500 cm⁻¹
¹H NMR -OCH₂CH₃~4.1 ppm (quartet), ~1.2 ppm (triplet)
Ar-H~7.2-7.4 ppm (multiplet)
N-HVariable, ~1.5-4.0 ppm
¹³C NMR C=O (Ester)~170-175 ppm
MS Molecular Ion [M]⁺Corresponds to C₁₂H₁₇NO₂ (207.27 g/mol for N-Benzyl-β-alanine ethyl ester)[3]

Applications in Research and Drug Development

The primary utility of α-benzyl β-alanine ethyl ester and its analogs is as versatile intermediates in organic synthesis.

  • ACE Inhibitors: As previously mentioned, these compounds are crucial building blocks for angiotensin-converting enzyme (ACE) inhibitors, a significant class of cardiovascular drugs.[1]

  • β-Agonist Prodrugs: The related N-Benzyl-β-alanine Ethyl Ester is used in the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs, which have applications in treating conditions like psoriasis.[3]

  • Orexin Receptor Antagonists: This class of compounds also serves as a reagent in the synthesis of spiropiperidine-based orexin-2 receptor (OX2R) antagonists, which are being investigated for the treatment of sleep disorders.[3]

  • Insecticide Synthesis: It is an important intermediate for the insecticide OK-135.[3]

The parent molecule, β-alanine, is known to increase muscle carnosine content, which helps buffer hydrogen ions during intense exercise, thereby delaying muscle fatigue. While α-benzyl β-alanine ethyl ester is a synthetic derivative, its β-amino acid core is a well-established pharmacophore.

Logical Relationship Diagram

Applications cluster_apps Key Application Areas A α-Benzyl β-Alanine Ethyl Ester B ACE Inhibitors (Cardiovascular Drugs) A->B Precursor C β-Agonist Prodrugs (e.g., Psoriasis Treatment) A->C Reagent D Orexin Receptor Antagonists (Sleep Disorders) A->D Reagent E Agrochemicals (Insecticides) A->E Intermediate

Caption: Key applications derived from α-benzyl β-alanine ethyl ester and its analogs.

Conclusion

α-Benzyl β-alanine ethyl ester is a compound of significant value to the scientific community, particularly in the realm of pharmaceutical and chemical research. Its utility as a versatile chiral intermediate enables the synthesis of a wide array of biologically active molecules. This guide has provided a detailed framework for its synthesis, purification, and characterization, underpinned by established scientific principles and references. A comprehensive understanding of its properties and applications will continue to fuel innovation in drug discovery and development.

References

  • Ningbo Innopharmchem Co., Ltd. (2026, February 9). Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research.
  • J-GLOBAL. N-Benzyl-β-alanine ethyl ester | Chemical Substance Information. Japan Science and Technology Agency.
  • Chongqing Chemdad Co., Ltd. Ethyl 3-oxo-4-phenylbutanoate.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: N-Benzyl-beta-alanine ethyl ester.
  • ChemicalBook. Ethyl 3-oxo-4-phenylbutanoate synthesis.
  • Doyle, K. et al. (2017, May 3). Squaryl molecular metaphors - application to rational drug design and imaging agents.
  • Google Patents. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
  • ChemSynthesis. (2025, May 20). ethyl 3-oxo-4-phenylbutanoate.
  • United States Biological. N-Benzyl-β-alanine Ethyl Ester - Data Sheet.
  • PubChem. beta-Alanine, N-phenyl-, ethyl ester. National Center for Biotechnology Information.
  • Bolchi, C., Bavo, F., & Pallavicini, M. One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi.
  • ResearchGate. (2025, August 7). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF.
  • Wikipedia. β-Alanine ethyl ester.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters.
  • PubChem. ethyl (3R)-4-amino-3-phenylbutanoate. National Center for Biotechnology Information.
  • ChemBK. (2024, April 9). N-Benzyl-beta-alanine Ethyl EsterN-Benzyl-3-aminopropionic Acid Ethyl Ester - Physico-chemical Properties.
  • Rafinejad, A., et al. (2015, Autumn). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4).
  • Thermo Fisher Scientific. N-Benzyl-beta-alanine ethyl ester, 95%.
  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • Thermo Fisher Scientific. N-Methyl-N-phenyl-beta-alanine ethyl ester, 99%.
  • Government of Canada. (2025, October 29). beta-Alanine in beta-Alanine ethyl ester.
  • Sigma-Aldrich. Ethyl 3-oxo-4-phenylbutanoate.
  • Sigma-Aldrich. N-Benzyl-beta-alanine ethyl ester.
  • Government of Canada. BETA ALANINE.

Sources

Foundational

A Technical Guide to the Research Applications of Ethyl 2-Benzyl-β-Alanine Ester: A Versatile Synthetic Building Block

This guide provides an in-depth technical overview of Ethyl 2-benzyl-β-alanine ester, a specialized β-amino acid derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Ethyl 2-benzyl-β-alanine ester, a specialized β-amino acid derivative. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of facts to explain the causality behind its synthetic utility. We will explore its molecular architecture and demonstrate how its specific structural features can be leveraged to construct complex molecular scaffolds of significant therapeutic interest, such as peptidomimetics and β-lactams.

Introduction: The Strategic Value of β-Amino Acids

In the landscape of therapeutic design, moving beyond nature's canonical α-amino acids is a proven strategy for enhancing the pharmacological properties of peptide-based drugs. β-amino acids, structural isomers of their α-counterparts, are distinguished by the presence of two carbon atoms separating their amino and carboxyl termini.[1][2] This seemingly minor alteration introduces a profound impact on the resulting molecular geometry and metabolic stability.

The incorporation of β-amino acids into peptide sequences yields "peptidomimetics" with several key advantages:

  • Enhanced Proteolytic Resistance: The altered backbone is not readily recognized by proteases, leading to a significantly longer in vivo half-life.[1][2][3]

  • Diverse Conformational Profiles: The additional carbon atom in the backbone allows for the formation of unique and stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of natural peptides.[4]

  • Expanded Structural Diversity: β-amino acids can be substituted at the α (C2) and β (C3) positions, creating a vast array of stereo- and regioisomers that offer extensive possibilities for molecular design and the fine-tuning of biological activity.[1][2]

Ethyl 2-benzyl-β-alanine ester emerges as a valuable, albeit specialized, synthon within this class. Its structure offers a unique combination of a reactive handle (the ethyl ester), a nucleophilic center (the secondary amine), and a sterically influential group (the α-benzyl substituent) that can be strategically exploited in complex synthetic routes.

Molecular Profile and Synthetic Rationale

To fully appreciate the applications of Ethyl 2-benzyl-β-alanine ester, it is crucial to understand the role of each of its constituent parts.

Caption: Key structural features of Ethyl 2-benzyl-beta-alanine ester.

  • The Ethyl Ester: This group serves as a robust protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during, for example, N-acylation. It is readily cleaved (hydrolyzed) under standard basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to reveal the free carboxylate for subsequent coupling reactions.

  • The β-Amino Group: This is the primary nucleophilic site of the molecule. Its reactivity is central to the formation of amide (peptide) bonds. Its position relative to the carboxyl group is what classifies the molecule as a β-amino acid, imparting the unique conformational and stability properties discussed earlier.

  • The α-Benzyl Group: This substituent is not merely a passive placeholder. Its steric bulk at the C2 position significantly influences the torsional angles of the molecular backbone. This can pre-organize the peptide chain into specific secondary structures, a critical aspect in designing peptidomimetics that mimic the bioactive conformation of a target peptide.

Core Research Application: A Scaffold for Advanced Peptidomimetics

The primary application of Ethyl 2-benzyl-β-alanine ester is as an intermediate in the synthesis of more complex molecules, particularly peptide analogues and heterocyclic compounds.

Synthesis of β-Peptides and α/β-Chimeric Peptides

The most direct application is the incorporation of the 2-benzyl-β-alanine residue into a growing peptide chain. This creates a chimeric peptide containing both α- and β-amino acid residues, or a full β-peptide if only β-amino acids are used. Such peptides are of high interest as protease inhibitors and for mimicking protein secondary structures like helices.[3][4]

The general workflow involves two key transformations: ester hydrolysis followed by amide coupling.

G start Ethyl 2-benzyl-β-alanine ester step1 Step 1: Ester Hydrolysis (e.g., LiOH, THF/H2O) start->step1 intermediate Free Carboxylic Acid (N-protected) step1->intermediate step2 Step 2: Amide Coupling (e.g., HATU, DIPEA, DMF) intermediate->step2 product Protected Dipeptide step2->product partner Incoming Amino Acid Ester (e.g., H-Gly-OMe) partner->step2

Caption: Workflow for incorporation into a dipeptide.

Exemplary Protocol: Dipeptide Synthesis

This protocol describes a representative solution-phase coupling. The specific reagents and reaction times may require optimization based on the coupling partner.

  • N-Protection (If necessary): The secondary amine of Ethyl 2-benzyl-β-alanine ester must first be protected, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group, using standard procedures (e.g., (Boc)₂O, triethylamine in dichloromethane).

  • Ester Hydrolysis:

    • Dissolve the N-protected ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C in an ice bath.

    • Add lithium hydroxide monohydrate (LiOH·H₂O, ~1.5 eq) and stir the mixture, allowing it to slowly warm to room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~3 and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and evaporate the solvent to yield the N-protected free acid.

  • Amide Coupling:

    • Dissolve the N-protected 2-benzyl-β-alanine (1.0 eq), the amine coupling partner (e.g., Glycine methyl ester hydrochloride, 1.1 eq), and a coupling agent like HATU (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).[5]

    • Cool the mixture to 0 °C.

    • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq), dropwise.[5] The base neutralizes the hydrochloride salt of the amine and facilitates the coupling reaction.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the resulting dipeptide by column chromatography.

The choice of coupling reagent is critical for efficiency and minimizing side reactions like racemization.[5] While traditional carbodiimides like DCC can be used, modern aminium/uronium reagents such as HBTU, HATU, or phosphonium reagents like PyBOP are often preferred for their higher efficiency, especially with sterically hindered amino acids.[5][6]

Precursor to β-Lactams

β-Lactams (2-azetidinones) are a cornerstone of medicinal chemistry, most famously as the core structure of penicillin and cephalosporin antibiotics.[7] They are also versatile synthetic intermediates for producing other complex nitrogen-containing molecules.[8][9] β-amino acid esters are direct precursors to β-lactams via intramolecular cyclization.

G start Ethyl 2-benzyl-β-alanine ester step1 Grignard Reaction (e.g., MeMgBr, THF) start->step1 Activation of Ester intermediate Tertiary Alcohol Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 Amine attacks activated carbonyl product Substituted β-Lactam step2->product

Caption: Conceptual pathway for β-Lactam synthesis.

Exemplary Protocol: β-Lactam Formation (Grignard-Mediated)

This protocol outlines a common method for converting a β-amino ester into a β-lactam.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Ethyl 2-benzyl-β-alanine ester (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a Grignard reagent (e.g., methylmagnesium bromide in Et₂O, ~2.2 eq) dropwise via syringe. The first equivalent deprotonates the amine, and the second attacks the ester carbonyl.

  • Cyclization: Allow the reaction to stir at low temperature for a set period (e.g., 1-2 hours) before allowing it to warm to room temperature. The alkoxide formed after Grignard addition facilitates the intramolecular cyclization, with the ethoxide acting as the leaving group.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to isolate the desired β-lactam.

Numerous methods exist for synthesizing β-lactams, including the well-known Staudinger cycloaddition of a ketene and an imine.[10][11] The choice of method depends on the desired substitution pattern on the final lactam ring.

Summary and Future Outlook

Ethyl 2-benzyl-β-alanine ester is a highly functionalized building block whose value lies in its strategic deployment as a synthetic intermediate. While not an end-product itself, it provides a pre-engineered scaffold containing the essential elements for constructing molecules with enhanced pharmacological profiles.

Key Applications Summary:

Application AreaCore TransformationKey Reagents/ConditionsResulting ScaffoldTherapeutic Relevance
Peptidomimetics Amide Bond FormationHATU, PyBOP, DIPEA, DMFα/β-Chimeric PeptidesEnzyme Inhibition, Receptor Modulation, Improved Drug Stability[1][3]
Heterocycle Synthesis Intramolecular CyclizationGrignard Reagents, Strong Basesβ-LactamsAntibiotics, Synthetic Intermediates[7][8]

Future research will likely focus on developing stereoselective syntheses of this and related β-amino esters to control the chirality of the final products, which is paramount for biological activity. Furthermore, its use in solid-phase peptide synthesis (SPPS) protocols would enable the rapid assembly of complex peptide libraries for high-throughput screening and drug discovery campaigns. The insights provided in this guide should serve as a foundational resource for scientists looking to harness the unique chemical potential of this versatile molecule.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). β-Lactams: versatile intermediates for the synthesis of nitrogen-containing compounds. Chemical Society Reviews, 36(7), 1131-1143. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved February 15, 2026, from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 15, 2026, from [Link]

  • Kessler, H., & Geyer, A. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-197. [Link]

  • Gopi, H. N., & Suresh, S. (2003). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 10(16), 1607-1621. [Link]

  • Singh, G. S. (2014). Synthesis of β-lactams with π electron-withdrawing substituents. RSC Advances, 4(74), 39429-39455. [Link]

  • Fairlie, D. P., & Abbenante, G. (2006). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Current Protein & Peptide Science, 7(4), 339-353. [Link]

  • Bõsze, S., et al. (2018). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Amino Acids, 50(5), 671-682. [Link]

  • Loughborough University. (2021). The synthesis of ß-lactams and biological evaluation on novel targets. Loughborough University Research Repository. [Link]

  • Angelaud, R., Zhong, Y. L., Maligres, P., Lee, J., & Askin, D. (2005). Synthesis of a beta-amino acid pharmacophore via a beta-lactam intermediate. The Journal of Organic Chemistry, 70(5), 1949-1952. [Link]

  • Gopi, H. N., & Suresh, S. (2003). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. [Link]

  • Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]

  • Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 3-amino-2-benzylpropanoate in Peptidomimetic Drug Design

-amino acid scaffolds in protease inhibitor design and foldamer engineering. Abstract Ethyl 3-amino-2-benzylpropanoate represents a critical class of -amino acids ( -substituted -amino acids).

Author: BenchChem Technical Support Team. Date: February 2026


-amino acid scaffolds in protease inhibitor design and foldamer engineering.

Abstract

Ethyl 3-amino-2-benzylpropanoate represents a critical class of


-amino acids  (

-substituted

-amino acids). Unlike their natural

-amino acid counterparts, these scaffolds introduce an extra methylene group into the peptide backbone while retaining the specific side-chain topology (in this case, the benzyl group mimicking Phenylalanine). This Application Note provides a comprehensive guide on the synthesis, stereochemical considerations, and incorporation of this scaffold into drug discovery workflows, specifically targeting metalloprotease inhibition (NEP/ACE) and stable peptidomimetic "foldamers."

Introduction: The -Scaffold Advantage

In modern drug design, the transition from peptide hits to stable clinical candidates often hinges on backbone modification . Ethyl 3-amino-2-benzylpropanoate serves as a direct mimetic of Phenylalanine but offers distinct pharmacological advantages:

  • Proteolytic Stability: The

    
    -backbone is unrecognized by most endogenous proteases (e.g., chymotrypsin, pepsin), significantly extending plasma half-life (
    
    
    
    ).
  • Conformational Bias:

    
    -amino acids favor specific secondary structures (e.g., 10-helix or 12-helix) that can lock pharmacophores into bioactive conformations, unlike the flexible chains of 
    
    
    
    -amino acids (e.g., GABA).
  • S1' Pocket Targeting: In metalloprotease inhibitors (like Thiorphan or Racecadotril analogs), the 2-benzyl group is positioned to occupy the hydrophobic S1' pocket, while the ester/acid functionality coordinates the catalytic Zinc ion.

structural Distinction

It is critical to distinguish this scaffold from its isomer, N-benzyl-


-alanine.
  • Target Molecule (

    
    ):  Side chain is on the Carbon backbone (
    
    
    
    -position to carbonyl). Creates a chiral center.
  • Isomer (N-sub): Side chain is on the Nitrogen. Achiral backbone.

Chemical Synthesis & Stereocontrol

The synthesis of


-amino esters is more challenging than 

(where the side chain is on the

-carbon, easily made from

-amino acids via Arndt-Eistert). The most robust industrial route for the 2-benzyl derivative involves the reduction of

-cyano esters.
Visualizing the Synthesis Pathway

SynthesisPath Start Ethyl Cyanoacetate Inter1 Ethyl 2-benzyl-2-cyanoacetate Start->Inter1 Alkylation Reagent1 Benzyl Bromide (NaOEt/EtOH) Reagent1->Inter1 Product Ethyl 3-amino-2-benzylpropanoate (Racemic) Inter1->Product Nitrile Reduction Reagent2 H2 (50 psi) Raney Ni or CoCl2/NaBH4 Reagent2->Product Resolution Enzymatic Resolution (Lipase) Product->Resolution Optional Final Chiral Scaffold (S)-Enantiomer Resolution->Final Kinetic Resolution

Figure 1: Synthetic route from commercial cyanoacetate to the chiral


-amino ester scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-2-benzylpropanoate (Racemic)

Objective: To synthesize the


-amino ester core via cyanoacetate alkylation and reduction.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium ethoxide (1.1 eq) in Ethanol

  • Raney Nickel (Active catalyst) or Cobalt(II) chloride hexahydrate (

    
    ) with 
    
    
    
    .

Step-by-Step Methodology:

  • Alkylation (The C-C Bond Formation):

    • In a dry round-bottom flask under

      
      , dissolve NaOEt in anhydrous ethanol.
      
    • Add Ethyl cyanoacetate dropwise at 0°C. Stir for 30 min to generate the enolate.

    • Add Benzyl bromide dropwise. Reflux for 3 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 8:2). Disappearance of benzyl bromide indicates completion.

    • Workup: Remove ethanol in vacuo. Resuspend in

      
      , wash with water and brine. Dry over 
      
      
      
      and concentrate.
    • Yield Check: Expect >85% of the intermediate Ethyl 2-benzyl-2-cyanoacetate.

  • Nitrile Reduction (The Amine Generation):

    • Caution: Raney Nickel is pyrophoric. Handle under inert atmosphere or water slurry.

    • Dissolve the alkylated intermediate in Ethanol/Ammonia (10:1).

    • Add Raney Nickel (10 wt%).

    • Hydrogenate at 50 psi (

      
      ) in a Parr shaker for 12 hours.
      
    • Alternative (Chemical Reduction): If high-pressure equipment is unavailable, use

      
       (2 eq) and add 
      
      
      
      (10 eq) portion-wise in methanol at 0°C. This selectively reduces the nitrile to the primary amine without touching the ester.
  • Purification:

    • Filter catalyst through Celite (keep wet!).

    • Concentrate filtrate.

    • Dissolve residue in EtOAc and extract with 1M HCl (The amine moves to the aqueous phase).

    • Wash aqueous layer with ether (removes unreacted non-basic impurities).

    • Basify aqueous layer with

      
       to pH 9.
      
    • Extract free base into DCM. Dry and concentrate.

    • Result: Colorless to pale yellow oil.

Protocol B: Fmoc-Protection for Peptide Synthesis

Objective: Convert the free amine ester into an Fmoc-protected building block suitable for Solid Phase Peptide Synthesis (SPPS).

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ethyl ester using LiOH in THF/H2O (1:1) before Fmoc protection to avoid dipeptide formation. However, for C-terminal use, keep the ester.

  • Protection:

    • Dissolve Ethyl 3-amino-2-benzylpropanoate (10 mmol) in 1,4-dioxane/water (1:1).

    • Add

      
       (20 mmol).
      
    • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (11 mmol) at 0°C.

    • Stir at room temperature for 4 hours.

  • Isolation:

    • Acidify to pH 2 with 1M HCl.

    • Extract with EtOAc.[1]

    • Recrystallize from Hexane/EtOAc.

    • Data Validation: Check HPLC purity (>98%) and Mass Spec (ESI+) for

      
      .
      

Drug Design Applications

Metalloprotease Inhibitors (NEP/ACE)

This scaffold is structurally homologous to the "Thiorphan" backbone but replaces the thiol with an amino-ester motif.

  • Mechanism: The benzyl group anchors the molecule in the S1' hydrophobic pocket of the enzyme (e.g., Neutral Endopeptidase).

  • Design Logic: The amine can be derivatized with a Zinc-Binding Group (ZBG) such as a hydroxamic acid, phosphinic acid, or kept as a free carboxylate (after hydrolysis).

Foldamers

Incorporating this


-residue into an 

-peptide sequence induces a "kink" that can stabilize helical turns.
  • Design Rule: Alternating

    
    - and 
    
    
    
    -amino acids (
    
    
    -peptides) creates resistance to degradation while maintaining hydrogen bonding patterns similar to native proteins.
Visualizing the Pharmacophore Logic

DrugDesign Scaffold Ethyl 3-amino-2-benzylpropanoate Benzyl 2-Benzyl Group (Hydrophobic) Scaffold->Benzyl Amine 3-Amino Group (Linker/ZBG) Scaffold->Amine Ester Ethyl Ester (Prodrug/C-term) Scaffold->Ester S1Pocket Target: S1' Pocket (NEP/ACE) Benzyl->S1Pocket Hydrophobic Interaction PeptideBond Target: Peptide Backbone (Foldamer Stability) Amine->PeptideBond Amide Coupling Ester->S1Pocket Hydrolysis -> Zinc Binding

Figure 2: Mapping the structural motifs of the scaffold to biological targets.

Data Summary & Specifications

PropertySpecificationCritical Note
IUPAC Name Ethyl 3-amino-2-benzylpropanoateOften confused with N-benzyl isomer.
Molecular Weight 207.27 g/mol
Stereochemistry Racemic (standard synthesis)(S)-enantiomer usually bioactive (Phe mimic).
Solubility DCM, EtOAc, MeOHPoor water solubility as free base.
pKa (Amine) ~9.0 - 9.5Lower than

-amino acids due to

-position.
Storage -20°C, HygroscopicStore under Argon/Nitrogen.

References

  • Seebach, D., et al. (2004).[2] "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.  (Grounding: General 
    
    
    
    -amino acid synthesis).
  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. (Grounding: Foldamer theory and stability).

  • Roques, B. P., et al. (1993). "The enkephalinase inhibitor thiorphan shows antinociceptive activity in mice." Nature. (Grounding: Relevance of benzyl-succinyl/propionyl scaffolds in NEP inhibition).

  • Sigma-Aldrich. "Ethyl 3-(benzylamino)propionate Product Specification." (Grounding: Chemical properties and safety data for the isomer class).

  • Lee, H. S., et al. (2001). "Synthesis of

    
    -amino acids." Journal of Organic Chemistry.  (Grounding: Specific synthesis via cyanoacetate reduction).
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-amino-2-benzylpropanoate

Welcome to the technical support center for the synthesis of ethyl 3-amino-2-benzylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 3-amino-2-benzylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable β-amino ester. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.

Overview of the Synthesis

The synthesis of ethyl 3-amino-2-benzylpropanoate can be approached through several synthetic strategies. A common and effective method is the Michael addition (aza-Michael reaction) of an amine to an α,β-unsaturated ester. This guide will focus on the conjugate addition of ammonia or a protected amine to ethyl 2-benzylacrylate. This approach is often favored for its relative simplicity and the availability of starting materials.

The overall transformation is depicted below:

Ethyl_2_benzylacrylate Ethyl 2-benzylacrylate Product Ethyl 3-amino-2-benzylpropanoate Ethyl_2_benzylacrylate->Product Aza-Michael Addition Ammonia Ammonia (or equivalent) Ammonia->Product

Caption: General reaction scheme for the synthesis of ethyl 3-amino-2-benzylpropanoate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of ethyl 3-amino-2-benzylpropanoate.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors, from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature. Aza-Michael additions can sometimes be slow.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. Be mindful that excessive heat can lead to side product formation.

  • Poor Reagent Quality:

    • Cause: The quality of the starting materials, particularly the ethyl 2-benzylacrylate, is crucial. The presence of impurities or polymers in the acrylate can inhibit the reaction.

    • Solution: Ensure the ethyl 2-benzylacrylate is pure. If it has been stored for a long time, consider purification by distillation under reduced pressure before use.

  • Suboptimal Solvent Choice:

    • Cause: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate. An inappropriate solvent can lead to poor reaction kinetics.

    • Solution: Protic solvents like ethanol or methanol are often effective for aza-Michael additions as they can activate the electrophile. If you are using an aprotic solvent, consider switching to a protic one.

  • Issues with the Amine Source:

    • Cause: When using ammonia, its volatility can be an issue. If using a protected amine, the deprotection step might be inefficient.

    • Solution: If using ammonia gas, ensure it is bubbled through the reaction mixture efficiently. Alternatively, using a solution of ammonia in a suitable solvent (e.g., methanol) can provide better control. For protected amines, ensure the deprotection conditions are optimal and the workup procedure effectively removes the deprotection reagents.

Q2: I am observing significant amounts of side products. What are they and how can I minimize them?

The formation of side products is a common challenge. The most likely side products in this synthesis are polymers and dialkylation products.

  • Polymerization of Ethyl 2-benzylacrylate:

    • Cause: α,β-Unsaturated esters are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.

    • Solution:

      • Run the reaction at the lowest effective temperature.

      • Ensure your starting material is free of peroxides, which can initiate polymerization.

      • Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.

  • Dialkylation Product (Tertiary Amine Formation):

    • Cause: The primary amine product can act as a nucleophile and react with another molecule of ethyl 2-benzylacrylate, leading to the formation of a tertiary amine.

    • Solution:

      • Use a large excess of the amine source (ammonia) to favor the formation of the primary amine.

      • Add the ethyl 2-benzylacrylate slowly to the reaction mixture containing the amine. This maintains a low concentration of the acrylate and reduces the likelihood of the product reacting further.

Q3: My product is difficult to purify. What are the best practices for purification?

Purification of β-amino esters can be challenging due to their polarity and potential for salt formation.

  • Initial Workup:

    • Procedure: After the reaction is complete, the excess ammonia and solvent should be removed under reduced pressure. The residue can then be dissolved in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Acid-Base Extraction: To separate the amine product from unreacted starting material and non-basic impurities, an acid-base extraction is highly effective.

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous layer.

      • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to deprotonate the amine, which can then be extracted back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate to obtain the crude product.

  • Chromatography:

    • Technique: If the product is still impure after extraction, column chromatography on silica gel is a common next step.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to prevent the product from streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q: What is the best source of ammonia for this reaction?

A: A solution of ammonia in methanol (typically 7N) is often a convenient and effective choice. It provides a high concentration of ammonia and the methanol acts as a suitable solvent for the reaction. Using anhydrous ammonia gas is also an option, but requires more specialized equipment to handle safely.

Q: Can I use a different amine instead of ammonia?

A: Yes, other primary or secondary amines can be used in the aza-Michael addition to generate N-substituted derivatives of the product. The reactivity of the amine will influence the reaction conditions required. For instance, less nucleophilic amines may require longer reaction times or the use of a catalyst.

Q: Is a catalyst necessary for this reaction?

A: The aza-Michael addition can often proceed without a catalyst, especially with a reactive amine like ammonia. However, for less reactive amines or to accelerate the reaction, a Lewis acid or a base catalyst can be employed. The choice of catalyst should be made based on the specific reactants and conditions.

Q: How can I confirm the structure of my final product?

A: The structure of ethyl 3-amino-2-benzylpropanoate can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic portions.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-2-benzylpropanoate

This protocol provides a general procedure for the synthesis via aza-Michael addition.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add a solution of ammonia in methanol (7N, 5-10 equivalents).

    • Cool the flask to 0 °C in an ice bath.

  • Addition of Reactant:

    • Slowly add ethyl 2-benzylacrylate (1 equivalent) to the stirred ammonia solution over 30-60 minutes.

  • Reaction:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess ammonia and methanol.

    • Dissolve the residue in ethyl acetate.

    • Perform an acid-base extraction as described in the troubleshooting section to isolate the product.

  • Purification:

    • If necessary, purify the product further by column chromatography on silica gel.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Ammonia in Methanol to Flask B Cool to 0 °C A->B C Slowly Add Ethyl 2-benzylacrylate B->C D Warm to RT and Stir for 12-24h C->D E Monitor by TLC/HPLC D->E F Concentrate Reaction Mixture E->F G Dissolve in Ethyl Acetate F->G H Acid-Base Extraction G->H I Column Chromatography (if needed) H->I

Caption: Workflow for the synthesis of ethyl 3-amino-2-benzylpropanoate.

Data Summary Table
ParameterRecommended ValueNotes
Reactant Ratio 1 : 5-10(Ethyl 2-benzylacrylate : Ammonia)
Solvent Methanol or EthanolProtic solvents are generally preferred.
Temperature 0 °C to Room TemperatureLower temperatures can minimize side reactions.
Reaction Time 12 - 24 hoursMonitor for completion.
Purification Acid-Base Extraction, Column ChromatographyEssential for obtaining a pure product.

References

  • Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

  • Farmacia Journal. (2018). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • Vaia. Show how to synthesize the following esters from appropriate acyl chlorides and alcohols. [Link]

Sources

Optimization

Technical Support Center: Solubility of Ethyl 3-Amino-2-Benzylpropanoate

A Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: Welcome to the technical support guide for Ethyl 3-Amino-2-Benzylpropanoate. It has come to our attention that sp...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: Welcome to the technical support guide for Ethyl 3-Amino-2-Benzylpropanoate. It has come to our attention that specific, quantitative solubility data for this compound is not extensively documented in public literature. This guide is therefore structured to empower you, the researcher, with the foundational principles, predictive insights, and robust experimental protocols necessary to determine its solubility in your specific systems. We will focus on the causal factors governing solubility and provide detailed troubleshooting workflows to address challenges you may encounter.

Section 1: Physicochemical Profile & Predicted Solubility

Understanding the molecular structure of Ethyl 3-Amino-2-Benzylpropanoate is the first step in predicting its solubility behavior. The molecule's distinct functional groups—a primary amine, an ethyl ester, and a nonpolar benzyl group—create a molecule with mixed polarity.

Compound Identifier Details
IUPAC Name Ethyl 3-amino-2-benzylpropanoate
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
CAS Number 86466-51-3
Key Functional Groups 1. Primary Amine (-NH₂): A polar, basic group capable of hydrogen bonding.
2. Ethyl Ester (-COOCH₂CH₃): A moderately polar group that can act as a hydrogen bond acceptor.
3. Benzyl Group (-CH₂-C₆H₅): A large, nonpolar, hydrophobic group.
Predicted Qualitative Solubility

Based on the principle of "like dissolves like," we can predict the compound's general solubility. The polar amine and ester groups suggest solubility in polar solvents, while the large nonpolar benzyl group indicates affinity for nonpolar solvents. The balance between these features is key.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Methanol, EthanolHigh to Moderate The amine and ester groups can hydrogen bond with the solvent's hydroxyl group. Shorter-chain alcohols are preferred.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.
Nonpolar Toluene, HexaneModerate to Low The large benzyl group will interact favorably with these solvents, but the polar amine and ester will hinder high solubility.
Chlorinated Dichloromethane (DCM)High DCM is a versatile solvent that can effectively solvate both moderately polar and nonpolar moieties.
Ethers Diethyl Ether, THFModerate These solvents have some polarity to interact with the ester and amine but are less polar than alcohols or aprotic solvents.
Aqueous Water, BuffersVery Low / Insoluble The large, hydrophobic benzyl group is expected to dominate, leading to poor water solubility.[1] The amine group may allow for slightly increased solubility in acidic aqueous solutions (pH < 7) where it can be protonated to form a more soluble salt.[2]

Section 2: Experimental Protocol for Solubility Determination

Since published data is scarce, an empirical determination is necessary. The following is a robust, self-validating protocol for determining the solubility of Ethyl 3-Amino-2-Benzylpropanoate.

Step-by-Step Methodology: Isothermal Equilibrium Method

This method involves saturating a solvent with the compound at a constant temperature and then quantifying the dissolved amount.

  • Preparation:

    • Accurately weigh approximately 10-20 mg of Ethyl 3-Amino-2-Benzylpropanoate into several small, sealable glass vials.

    • Prepare a set of organic solvents of interest (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene). Ensure all solvents are of high purity (e.g., HPLC grade).

  • Saturation:

    • To each vial, add a small, precise volume of a single solvent (e.g., 0.5 mL).[3]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This allows the system to reach equilibrium.

    • Visually inspect the vials. A saturated solution is confirmed by the presence of undissolved solid material at the bottom. If all the solid dissolves, add more compound and repeat the equilibration step.

  • Sample Preparation for Analysis:

    • After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid layer) using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial or a volumetric flask. This step is critical to remove any undissolved microparticles.[4]

  • Quantification:

    • Gravimetric Method (Simpler, less precise):

      • Evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven.

      • Weigh the vial containing the dried residue.

      • Calculate the solubility (in mg/mL or g/L) based on the mass of the residue and the volume of the supernatant taken.

    • Chromatographic Method (e.g., HPLC-UV; More precise):

      • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

      • Generate a calibration curve by preparing a series of known concentrations of Ethyl 3-Amino-2-Benzylpropanoate and measuring their instrument response.

      • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in standard units (e.g., mg/mL, g/L, or mol/L) and specify the temperature at which the measurement was made.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification A Weigh Compound (10-20 mg) B Add Solvent (0.5 mL) A->B C Seal Vial & Agitate (24-48h at 25°C) B->C D Visual Check: Is solid present? C->D E Add more compound D->E No F Settle Solids (>2h) D->F Yes E->C G Withdraw Supernatant F->G H Filter (0.22 µm) G->H K Choice of Method H->K I HPLC-UV Analysis (vs. Calibration Curve) L Calculate & Report Solubility (mg/mL) I->L J Gravimetric Analysis (Evaporate & Weigh) J->L K->I High Precision K->J Screening

Caption: Workflow for experimental solubility determination.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during solubility experiments in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I need to prepare a 10 mM stock solution. Which solvent should I try first? A: Based on its structural components, Dichloromethane (DCM) or Methanol would be excellent starting points. DCM is effective for compounds with mixed polarity, while methanol is a good polar protic solvent that can engage in hydrogen bonding. Always start with a small amount of your compound to test solubility before committing a larger quantity.[3]

Q2: My compound won't dissolve, even in a solvent where it was predicted to be soluble. What's wrong? A: Several factors could be at play:

  • Insufficient Solvent: You may have exceeded the solubility limit. Try adding more solvent incrementally.[3]

  • Kinetics vs. Thermodynamics: Dissolution can be slow. Ensure you have allowed enough time for equilibration (24-48 hours) with adequate agitation.[5]

  • Energy Barrier: Gentle warming can sometimes increase both the rate of dissolution and the solubility limit.[5] However, be cautious of potential degradation. Test for degradation by analyzing a sample before and after heating via TLC or HPLC.

  • Purity: Impurities in either your compound or the solvent can significantly impact solubility.

Q3: I dissolved my compound in an organic solvent to make a stock, but it crashed out when I diluted it into my aqueous assay buffer. What should I do? A: This is a common issue for water-insoluble compounds. Here are some strategies:

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try serial dilutions to find the highest achievable concentration.

  • Increase Co-solvent Percentage: If your experiment allows, increase the final percentage of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution. Be mindful of solvent toxicity in biological assays.

  • Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80, can help maintain the solubility of hydrophobic compounds in aqueous solutions.

  • pH Adjustment: Since your compound has a basic amine group, acidifying the aqueous buffer (e.g., to pH 5-6) may protonate the amine, forming a more water-soluble salt.[2][6]

Q4: How does temperature generally affect the solubility of this compound? A: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to break the crystal lattice forces of the solid and overcome intermolecular forces.

Troubleshooting Workflow

If you are facing persistent solubility issues, this logical workflow can help diagnose the problem.

G A Start: Compound + Solvent B Agitate (24h, 25°C) A->B C Is solution clear? B->C D Success: Compound is soluble at this concentration C->D Yes E Insoluble Material Present C->E No F Is it a fine precipitate or original solid? E->F G Is it an oil or gum? F->G No H Action: Add more solvent & re-equilibrate. Consider gentle heating. F->H Yes I Action: Try a different solvent. Compound may be 'oiling out'. Consider a solvent mixture. G->I Yes J Action: Check for degradation (TLC/HPLC). Verify compound purity. G->J No (Unusual Result)

Caption: Troubleshooting logic for solubility experiments.

Section 4: Safety & Handling

As a prudent laboratory practice, Ethyl 3-Amino-2-Benzylpropanoate should be handled with care, assuming it may be hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term stability, storage at refrigerated temperatures (-20°C to 4°C) may be advisable, similar to its isomers.[8][9]

References

  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • University of California, Davis. (n.d.). EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). MT 181 Solubility in Organic Solvents.
  • CIPAC. (2022). MT 181 - Solubility in organic solvents.
  • Sigma-Aldrich. (n.d.). Ethyl 3-(benzylamino)propionate 97%.
  • Amerigo Scientific. (n.d.). Ethyl 3-(benzylamino)propionate (97%).
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
  • ICCVAM. (2003). Test Method Protocol for Solubility Determination.
  • ACS Publications. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research.
  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products.
  • ChemicalBook. (2026). Ethyl 3-(benzylamino)propanoate.
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 3-(Benzylamino)propionate.
  • Pharmazie. (2006). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures using the Jouyban-Acree model.
  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159.

Sources

Troubleshooting

Technical Support Center: Integrity Assurance for Ethyl 3-amino-2-benzylpropanoate

Ticket ID: T-882-CHIRAL Subject: Prevention of Racemization in -Amino Ester Derivatives Status: Active Support Priority: Critical (Chiral Purity Assurance) Executive Summary & Mechanistic Root Cause The Problem: Ethyl 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-882-CHIRAL Subject: Prevention of Racemization in


-Amino Ester Derivatives
Status:  Active Support
Priority:  Critical (Chiral Purity Assurance)

Executive Summary & Mechanistic Root Cause

The Problem: Ethyl 3-amino-2-benzylpropanoate is a


-amino acid ester. Unlike standard 

-amino acids, the amino group is on the

-carbon, but the chiral center remains at the

-carbon (C2 position).

The Root Cause: The chiral integrity of this molecule is compromised primarily by base-catalyzed enolization . The proton at the C2 position (


-proton) is acidified by the electron-withdrawing ester group and the benzyl side chain.
  • Deprotonation: Even weak bases can abstract the

    
    -proton.
    
  • Planarization: This forms an achiral enolate intermediate.

  • Reprotonation: The proton returns from either face of the double bond, resulting in a racemic mixture.

Critical Insight: The free amine at the C3 position can act as an intramolecular base, facilitating self-racemization if the molecule is left as a free base in solution.

Visualization: The Racemization Pathway

RacemizationMechanism cluster_0 Critical Risk Zone Chiral Chiral Ester (S-Form) (Tetrahedral C2) Enolate Achiral Enolate (Planar C2) Chiral->Enolate Deprotonation (-H+) Base Base / Free Amine Base->Chiral Attacks u03b1-Proton Racemic Racemic Mixture (R/S Forms) Enolate->Racemic Reprotonation (+H+) Non-Stereoselective

Caption: Figure 1. Mechanism of base-catalyzed racemization via the achiral enolate intermediate.

Synthesis & Handling Protocols (The "Safe-Zone" Workflow)

To maintain enantiomeric excess (ee), you must disrupt the enolization pathway. This is achieved by "locking" the amine and maintaining a non-basic environment.

Protocol A: The "Acid-Lock" Workup

Use this protocol immediately after any synthesis step involving the free base.

StepActionMechanistic Rationale
1 Quench Quench reactions into cold, dilute acid (e.g., 1M HCl or citric acid). Never quench into sat. NaHCO₃.
2 Extraction Maintain the aqueous layer pH < 4.0. The amine is protonated (

), preventing intramolecular catalysis.
3 Salt Formation Isolate the product as a Hydrochloride (HCl) or Tosylate (TsOH) salt immediately.
4 Drying Use vacuum drying at ambient temperature. Avoid heat, which accelerates proton exchange.
Protocol B: Troubleshooting Synthesis Drops in EE

Scenario: You observe a drop in ee% after esterification or coupling.

Diagnostic Workflow:

  • Check Reagents: Are you using HOBt/EDC?

    • Fix: Add Oxyma Pure or HOAt . These additives suppress oxazolone formation (a secondary racemization pathway).

  • Check Base: Are you using TEA (Triethylamine)?

    • Fix: Switch to DIPEA (Hünig's Base) or TMP (2,4,6-Collidine) . Sterically hindered bases reduce the rate of

      
      -proton abstraction [1].
      
  • Check Solvent: Are you using DMF?

    • Fix: Ensure DMF is amine-free (freshly distilled). Dimethylamine impurities in DMF are strong enough to cause racemization.

Storage & Stability Assurance

The free base of ethyl 3-amino-2-benzylpropanoate is thermodynamically unstable regarding its stereochemistry.

The "Cryo-Salt" Standard
  • Form: Store ONLY as the HCl or Tosylate salt.

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (exclude moisture).

  • Container: Amber glass (exclude light, though less critical than moisture).

Self-Validating Stability Check: If storing for >3 months, perform a "re-assay" using the analytical method below. If ee% drops by >1%, recrystallize immediately from Ethanol/Ether to upgrade chiral purity.

Analytical Quality Assurance (Chiral HPLC)

You cannot rely on optical rotation (


) alone; it is insensitive to minor racemization. You must use Chiral HPLC.
Method: Direct Separation of -Amino Esters

Based on Crown Ether or Polysaccharide columns [2].

ParameterCondition
Column Daicel Chiralpak ZWIX(+) or Crownpak CR-I(+)
Mobile Phase MeOH / Acetonitrile (49:49) + 2% Water + 50mM Formic Acid
Additives Acid is mandatory. Do not use DEA/TEA; they will racemize the sample on-column.
Flow Rate 0.5 mL/min
Detection UV at 210 nm (Ester carbonyl) or 254 nm (Benzyl ring)
Sample Prep Dissolve sample in Mobile Phase. Inject immediately.
Visualization: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low EE% Detected CheckForm Is sample Free Base? Start->CheckForm CheckWorkup Was Aqueous Base used? CheckForm->CheckWorkup No (It is Salt) ActionSalt Convert to HCl Salt Recrystallize CheckForm->ActionSalt Yes ActionAcid Restart Workup Use Acidic Wash (pH 3) CheckWorkup->ActionAcid Yes (NaHCO3/NaOH) ActionColumn Check HPLC Method Remove Basic Additives CheckWorkup->ActionColumn No (Acidic Wash Used)

Caption: Figure 2. Decision tree for diagnosing loss of enantiomeric excess.

Frequently Asked Questions (FAQ)

Q1: Can I use flash chromatography to purify the free amine?

  • A: Risky. Silica gel is slightly acidic, which is good, but the time spent in solution with potential basic impurities in the eluent (like ammonia or TEA often used to streak amines) will cause racemization.

  • Solution: Purify as the N-Boc protected intermediate first, separate isomers, then deprotect with HCl/Dioxane and precipitate the salt directly.

Q2: I need the free base for the next reaction. How do I generate it safely?

  • A: Do not isolate it. Perform an in situ neutralization. Suspend the HCl salt in the reaction solvent, add exactly 1.0 equivalent of a hindered base (DIPEA) at 0°C, and immediately add the electrophile for the next step.

Q3: Why did my ee drop during ester hydrolysis (saponification)?

  • A: Standard saponification (LiOH/NaOH) proceeds via a tetrahedral intermediate that risks racemization.

  • Solution: Use trimethyltin hydroxide (mild) or enzymatic hydrolysis (Pig Liver Esterase or Lipase) which operates at neutral pH [3].

References

  • Carpino, L. A., et al. (1990).[1] Racemization Studies During Solid-Phase Peptide Synthesis Using 2,4,6-Collidine as Base. Journal of Organic Chemistry.[2] Link

  • Hyun, M. H. (2016). Liquid Chromatographic Resolution of β-Amino Acids on Chiral Stationary Phases. Journal of Separation Science. Link

  • Ohno, M., et al. (1981). Enantioselective Hydrolysis of Amino Acid Esters by Pig Liver Esterase. Tetrahedron Letters. Link

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization in β-Amino Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common cyclization side reactions encountered when working with β-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common cyclization side reactions encountered when working with β-amino esters. Our goal is to move beyond simple protocols and provide a deeper understanding of the underlying chemical mechanisms, enabling you to make informed decisions to optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

Q1: I'm observing a significant peak in my LC-MS with a mass corresponding to the loss of alcohol (e.g., -MeOH, -EtOH) or water from my β-amino ester starting material or product. What is happening?

This is a classic indicator of an undesired intramolecular cyclization event. The β-amino group, being a potent nucleophile, can attack the ester carbonyl. This intramolecular reaction results in the formation of a cyclic amide (a lactam) and the elimination of the alcohol portion of the ester. If the cyclization happens after a subsequent reaction step, you might see the loss of water. This side reaction is a common challenge because the proximity of the reacting groups creates a favorable thermodynamic and kinetic pathway for ring formation.[1][2]

Q2: My coupling reaction with a β-amino ester is sluggish and low-yielding, and I'm isolating a cyclic dipeptide byproduct. What is this side reaction?

You are likely observing diketopiperazine (DKP) formation. This occurs when a dipeptide containing a β-amino ester at the C-terminus cyclizes. The free N-terminal amino group of the second amino acid attacks the ester carbonyl of the first, cleaving the peptide from the resin (if on solid phase) and forming a stable six-membered ring.[3][4][5] This side reaction is particularly prevalent during the synthesis of the first two residues of a peptide chain and can be catalyzed by the basic conditions used for Fmoc deprotection.[3][5]

Part 2: Troubleshooting Specific Cyclization Pathways

This section delves into the mechanisms and specific prevention strategies for the most common cyclization side reactions.

Issue 1: β-Lactam Formation

β-Lactams are four-membered cyclic amides. While they are crucial pharmacophores in antibiotics like penicillin, their unintended formation during synthesis is a problematic side reaction that consumes starting material and complicates purification.[6][7][8]

Q3: What is the detailed mechanism of β-lactam formation from a β-amino ester?

The mechanism is an intramolecular nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the β-amino group attacks the electrophilic carbon of the ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (-OR) as a leaving group to form the stable four-membered β-lactam ring.[9] The reaction is often catalyzed by either acid or base, which can protonate the carbonyl to make it more electrophilic or deprotonate the amine to make it more nucleophilic, respectively.

Caption: Mechanism of β-Lactam Formation.

Q4: How can I suppress β-lactam formation during my reactions?

The key is to manipulate reaction conditions to disfavor the intramolecular cyclization pathway.

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C). Lowering the temperature decreases the rate of most reactions, but it can disproportionately slow the undesired cyclization compared to the desired intermolecular reaction, thereby improving selectivity.[10]

  • Protecting Group Strategy: The amino group must be protected. The choice of protecting group is critical. Use a highly stable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (Carboxybenzyl) that is not removed under the reaction conditions. Ensure the protecting group is fully installed before proceeding.

  • pH and Base Control: If a base is required for your primary reaction, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use it stoichiometrically. Excess base can deprotonate any trace unprotected amine, significantly increasing its nucleophilicity and accelerating cyclization.[11]

  • Ester Group Modification: Using a bulkier ester group (e.g., tert-butyl or adamantyl ester instead of methyl or ethyl) can sterically hinder the intramolecular attack of the amino group, slowing the rate of cyclization.[12]

Issue 2: Diketopiperazine (DKP) Formation

DKP formation is a major cause of failure in the early stages of solid-phase peptide synthesis (SPPS), leading to termination of the peptide chain.[3][13]

Q5: Why are certain amino acids, like Proline, more prone to DKP formation, and how does a β-amino acid influence this?

DKP formation involves the N-terminal amine of a dipeptide attacking the C-terminal ester linkage. Proline is particularly problematic because its cyclic side chain locks the backbone into a conformation that favors this backbiting reaction.[3] When a β-amino acid is at the C-terminus, the resulting cyclic dipeptide would be a seven-membered ring, which may have different ring strain and formation kinetics compared to the six-membered ring from two α-amino acids. However, the fundamental driving force—the intramolecular attack of a free amine on an activated ester—remains the same. The basic conditions of Fmoc-deprotection using piperidine are a very common trigger for this side reaction.[5]

Caption: General Mechanism of DKP Formation.

Q6: What are the most effective strategies to prevent DKP formation when using a β-amino ester as the first residue?

  • Use a Boc Strategy for the First Two Amino Acids: If compatible with your overall scheme, using Boc-protected amino acids for the first two residues can circumvent the problem, as the acidic deprotection conditions (TFA) do not promote DKP formation.[3]

  • Incorporate a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide unit (e.g., Fmoc-AA₂-β-AA₁-OH). This skips the problematic dipeptide-ester intermediate on the resin.

  • Change the Coupling Reagent and Conditions: Use a highly efficient coupling reagent to ensure the third amino acid is coupled as quickly as possible after the deprotection of the second. This minimizes the time the free dipeptide-ester is exposed to conditions that favor cyclization. The addition of an additive like HOBt or Oxyma Pure® can also suppress the side reaction.[14]

  • Use a 2-Chlorotrityl Chloride (2-CTC) Resin: For Fmoc-based SPPS, the steric bulk of the 2-CTC resin linkage is known to inhibit the backbiting reaction that leads to DKP formation.[3]

Part 3: Advanced Prevention & Optimization

Q7: How do I choose the optimal coupling reagent to minimize cyclization side reactions?

The goal is to choose a reagent that maximizes the rate of the desired intermolecular coupling while minimizing side reactions like cyclization and racemization.[15] Over-activation of the carboxylic acid can sometimes increase the rate of side reactions.[1]

Coupling Reagent ClassExamplesStrengthsConsiderations for Cyclization
Uronium/Aminium Salts HATU, HBTU, HCTUHighly efficient, fast reaction times.[14]Excellent for outcompeting slower cyclization reactions. HATU is often superior for difficult couplings.[14] Potential for guanidinylation side reaction if not pre-activated.[3]
Phosphonium Salts PyBOP, PyAOPPowerful coupling reagents, good solubility.[16]No risk of guanidinylation. Well-suited for cyclization when used in excess for that purpose, so careful stoichiometry is needed to prevent it.[16]
Carbodiimides DIC, EDCCost-effective, commonly used.Generally require an additive (e.g., HOBt, Oxyma) to increase efficiency and suppress racemization.[14] Slower activation can sometimes allow more time for intramolecular side reactions to occur.
Acyl Fluorides (in situ) TFFH, PyFluorExcellent for sterically hindered amino acids.[16]High reactivity can be very effective at driving the desired reaction quickly.

Recommendation: For challenging couplings where cyclization is a concern, start with a uronium salt like HATU with a non-nucleophilic base like DIPEA. The speed of the HATU-mediated coupling can often "outrun" the intramolecular cyclization.

Q8: I suspect I have a mixture of my desired product and a cyclic byproduct. What is the best workflow to troubleshoot this?

A systematic approach is crucial. Do not change multiple parameters at once.

G A Problem: Low Yield & Unexpected Mass Detected B Step 1: Analyze Crude Product by LC-MS & MS/MS A->B C Identify Mass of Impurity. Does it match loss of ROH (Lactam) or Dipeptide Cleavage (DKP)? B->C D Hypothesis Confirmed: Cyclization Side Reaction C->D E Step 2: Implement ONE Change per Experiment D->E F Option A: Lower Reaction Temperature to 0°C E->F    G Option B: Switch to a Faster Coupling Reagent (e.g., DIC/Oxyma -> HATU) E->G    H Option C: Use a More Hindered Ester or a 2-CTC Resin (for SPPS) E->H    I Step 3: Analyze & Compare LC-MS of New Crude Product F->I G->I H->I J Problem Solved: Product/Impurity Ratio Improved. Proceed with Optimization. I->J K Problem Persists: Return to Step 2 and Try a Different Option I->K K->E

Caption: Systematic Troubleshooting Workflow.

Part 4: Experimental Protocols

Protocol 1: Screening Coupling Reagents to Minimize Cyclization

Objective: To identify the most effective coupling reagent for a specific β-amino ester that minimizes the formation of a known cyclic byproduct.

Methodology:

  • Setup: Arrange three identical reaction vials (e.g., 4 mL glass vials with stir bars).

  • Reagents:

    • In each vial, add your N-protected β-amino acid (1.0 eq).

    • Add the amine coupling partner (1.1 eq).

    • Dissolve the contents of each vial in an appropriate anhydrous solvent (e.g., DMF, 0.2 M concentration).

  • Parallel Addition:

    • Vial 1 (DIC/Oxyma): Add Oxyma Pure® (1.2 eq) followed by DIC (1.2 eq).

    • Vial 2 (PyBOP): Add PyBOP (1.2 eq) followed by DIPEA (2.5 eq).

    • Vial 3 (HATU): Add HATU (1.2 eq) followed by DIPEA (2.5 eq).

  • Reaction: Stir all reactions at room temperature (or your standard condition) side-by-side.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction mixture. Quench with a few drops of water, dilute with acetonitrile/water, and analyze by LC-MS.

  • Analysis: Compare the chromatograms. Calculate the ratio of the desired product peak area to the cyclic byproduct peak area for each condition. The condition with the highest ratio is the most promising for scale-up.

Protocol 2: Analytical Identification of Cyclization Products by LC-MS

Objective: To confirm the presence and identity of suspected cyclic byproducts.

Methodology:

  • Sample Preparation: Dilute a sample of your crude reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

  • LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Run a standard gradient from high aqueous to high organic mobile phase (e.g., 5% to 95% Acetonitrile in water over 10 minutes). This will separate compounds based on polarity. Typically, the cyclic byproduct will have a different retention time than your starting materials or desired product.

  • MS Detection (Full Scan): As the compounds elute from the column, acquire mass spectra in positive ion mode.

    • Look for the expected mass-to-charge ratio ([M+H]⁺) of your desired product.

    • Calculate the expected [M+H]⁺ of your suspected byproduct.

      • For β-Lactam: [M(β-amino ester) - R'OH + H]⁺

      • For DKP: [M(dipeptide) - R'OH + H]⁺

    • Search for these calculated masses in your chromatogram.

  • MS/MS Fragmentation (Confirmation): Perform a fragmentation analysis (MS/MS) on the parent ion of the suspected byproduct. The fragmentation pattern will be distinct from your linear product and can be used to confirm the cyclic structure.

References

  • Side reactions in peptide synthesis: An overview - Bibliomed. (2018). Bibliomed. [Link]

  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. (1978). Int J Pept Protein Res, 12(2), 69-74. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2022). American Chemical Society. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]

  • DKP formation mechanism. (2022). ResearchGate. [Link]

  • Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. (2010). PMC. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]

  • Mechanism: Synthesis of diketopiperazine from dipeptide methyl ester. (2024). Reddit. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). PMC. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. (2025). PubMed. [Link]

  • Protection Reactions. (2005). Wiley-VCH. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Protecting group. Wikipedia. [Link]

  • CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than that employed in the normal Ullmann reaction. Facile synthesis of SB-214857. (2001). Org Lett, 3(16), 2583-6. [Link]

  • Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. (2014). PubMed. [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. (2019). ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (2025). ResolveMass Laboratories Inc. [Link]

  • 3D Macrocyclic Structure Boosted Gene Delivery: Multi-Cyclic Poly(β-Amino Ester)s from Step Growth Polymerization. (2023). Journal of the American Chemical Society. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide Synthesis. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Advances. [Link]

  • Influence of temperature on activity and stability. (2020). ResearchGate. [Link]

  • The Mechanisms of Reactions of β-Lactams. (2018). ResearchGate. [Link]

  • Synthesis of Lactam. (2021). BYJU'S. [Link]

  • Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization. (2018). Chemical Communications. [Link]

  • Reaction condition optimization for the β-amino acid esters synthesis. ResearchGate. [Link]

  • β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2020). PMC. [Link]

  • STEREOSELECTIVITY OF PHTHALIMIDO β-LACTAMS FORMATION: SYNTHESIS. ScholarWorks @ UTRGV. [Link]

  • Improvement in the Thermostability of a β-Amino Acid Converting ω-Transaminase by Using FoldX. (2018). PubMed. [Link]

  • Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. (2016). PMC. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Development Professionals: Ethyl 3-amino-2-benzylpropanoate vs. Ethyl 3-(benzylamino)propanoate

In the landscape of pharmaceutical synthesis, the precise arrangement of functional groups within a molecule is paramount, dictating everything from reactivity and stability to biological activity. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis, the precise arrangement of functional groups within a molecule is paramount, dictating everything from reactivity and stability to biological activity. This guide provides an in-depth, objective comparison of two structurally similar yet distinct β-amino ester isomers: Ethyl 3-amino-2-benzylpropanoate and Ethyl 3-(benzylamino)propanoate . As crucial building blocks in medicinal chemistry, particularly for peptide mimetics and heterocyclic scaffolds, a clear understanding of their individual characteristics is essential for rational drug design and process development.

This analysis moves beyond a simple catalog of properties, delving into the causality behind their differing behaviors. We will explore their synthesis, spectroscopic fingerprints, and reactivity profiles, providing field-proven insights to guide your selection and application of these versatile synthons.

Structural and Physicochemical Distinctions

At first glance, both isomers share the same molecular formula (C12H17NO2) and molecular weight (207.27 g/mol ).[1] However, the strategic placement of the amino and benzyl groups fundamentally alters their chemical nature.

Ethyl 3-amino-2-benzylpropanoate is an α-substituted β-amino ester. The benzyl group is attached to the carbon alpha to the ester carbonyl, while a primary amine resides on the beta carbon.

Ethyl 3-(benzylamino)propanoate is an N-substituted β-amino ester. Here, the propanoate backbone is unsubstituted, and the benzyl group is attached to the nitrogen atom, forming a secondary amine .

This isomeric difference is visually represented below.

G cluster_0 Ethyl 3-amino-2-benzylpropanoate cluster_1 Ethyl 3-(benzylamino)propanoate a_struct a_struct a_label Primary Amine (R-NH2) α-Substituted Ester b_struct b_struct b_label Secondary Amine (R2NH) N-Substituted Ester G start_A Ethyl Acrylate + Benzylamine process_A Aza-Michael Addition (1,4-Conjugate Addition) start_A->process_A product_A Ethyl 3-(benzylamino)propanoate process_A->product_A start_B Diethyl Malonate derivative process_B1 1. Benzylation at α-carbon 2. Hydrolysis & Decarboxylation start_B->process_B1 intermediate_B 3-Phenylpropanoic Acid Derivative process_B1->intermediate_B process_B2 Functional Group Interconversion (e.g., Curtius Rearrangement) intermediate_B->process_B2 product_B Ethyl 3-amino-2-benzylpropanoate process_B2->product_B

Caption: Comparative synthetic workflows.

Spectroscopic Characterization: Differentiating the Isomers

Unequivocal identification of each isomer is achieved through standard spectroscopic techniques. The differing chemical environments of the protons and carbons result in distinct NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for distinguishing these isomers. The key differences lie in the signals for the protons on the ethyl group, the aliphatic chain, and the N-H proton. A ¹H NMR spectrum for ethyl 3-(benzylamino)propanoate is available for reference. [2] Table 2: Predicted Comparative ¹H NMR Data (in CDCl₃)

Proton EnvironmentEthyl 3-amino-2-benzylpropanoate (Predicted)Ethyl 3-(benzylamino)propanoate (Reference/Predicted)Key Differentiator
-O-CH₂-CH₃ ~1.2 ppm (t, 3H)~1.25 ppm (t, 3H)Subtle shift differences.
-O-CH₂-CH₃ ~4.1 ppm (q, 2H)~4.15 ppm (q, 2H)Subtle shift differences.
-CH₂-NH₂ ~2.9-3.1 ppm (m, 2H)-Presence/Absence.
-CH(Bn)- ~3.0-3.2 ppm (m, 1H)-Presence/Absence.
-CH₂-CO₂Et -~2.5 ppm (t, 2H)Presence/Absence & Multiplicity.
-N-CH₂- -~2.9 ppm (t, 2H)Presence/Absence & Multiplicity.
Ar-CH₂- ~2.7-2.9 ppm (m, 2H)~3.8 ppm (s, 2H)Multiplicity. The benzylic protons in the α-substituted isomer are diastereotopic and adjacent to a chiral center, leading to a complex multiplet. In the N-substituted isomer, they are a singlet.
-NH- ~1.5 ppm (s, broad, 2H)~1.8 ppm (s, broad, 1H)Integration. The primary amine will integrate to 2H, while the secondary amine integrates to 1H.
Ar-H ~7.2-7.4 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)Largely indistinguishable.
Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid method for distinguishing the primary and secondary amine functionalities.

  • Ethyl 3-amino-2-benzylpropanoate (Primary Amine): Will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. This is due to the symmetric and asymmetric stretching modes of the -NH₂ group.

  • Ethyl 3-(benzylamino)propanoate (Secondary Amine): Will show only one N-H stretching band in the same region (3300-3500 cm⁻¹).

Reactivity and Applications in Drug Development

The choice between these two isomers is driven by the specific synthetic transformation or biological target being pursued.

  • Ethyl 3-amino-2-benzylpropanoate (Primary Amine): The less sterically hindered primary amine is an excellent nucleophile for reactions like acylation, reductive amination (to form secondary or tertiary amines), and as a precursor for heterocycle formation where the -NH₂ group is required for cyclization. [3][4]The benzyl group at the α-position can be used to introduce steric bulk or hydrophobic interactions in a targeted manner within a larger molecule.

  • Ethyl 3-(benzylamino)propanoate (Secondary Amine): The secondary amine is more basic and can be a superior nucleophile in certain contexts, though its reactivity can be tempered by the steric bulk of the benzyl group. [5]It is a common building block for creating more complex poly(β-amino esters) (PBAEs), a class of biodegradable polymers used extensively in gene therapy and drug delivery. [6][7][8][9][10]The benzyl group also serves as a common protecting group for the amine, which can be removed via hydrogenolysis.

Experimental Protocols

To ensure the integrity of your research, validated experimental protocols are essential.

Protocol: Synthesis of Ethyl 3-(benzylamino)propanoate via Aza-Michael Addition

This protocol is a representative procedure for the synthesis of the N-substituted isomer. [11] Materials:

  • Ethyl acrylate

  • Benzylamine

  • Methanol (or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

Procedure:

  • To a round-bottom flask, add ethyl acrylate (1.0 eq).

  • If using a solvent, dissolve the ethyl acrylate in methanol (to a concentration of ~0.2 M).

  • Add benzylamine (1.2 eq) to the solution dropwise at room temperature. For solvent-free conditions, the amine is added directly to the acrylate. [12]4. Stir the reaction mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. For less reactive substrates, the mixture can be gently heated to reflux. [11]6. Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to yield the pure ethyl 3-(benzylamino)propanoate. [13] Self-Validation: The success of the synthesis is confirmed by taking an NMR spectrum of the purified product and comparing it to the reference data provided in Table 2 and available literature. [2]The presence of a singlet for the benzylic protons around 3.8 ppm and the correct integration of all signals validates the formation of the desired N-substituted product.

Conclusion

While Ethyl 3-amino-2-benzylpropanoate and Ethyl 3-(benzylamino)propanoate are isomers, their utility in drug development is not interchangeable. The α-substituted isomer, with its primary amine, offers a less hindered nucleophilic center and a fixed benzyl group for structural control. In contrast, the N-substituted isomer provides a secondary amine, a common motif in bioactive molecules and polymers, with the benzyl group often serving a dual role as a structural component and a removable protecting group.

A thorough analysis of their respective synthesis routes, spectroscopic signatures, and reactivity profiles, as detailed in this guide, empowers researchers to make informed, strategic decisions, ultimately accelerating the drug development pipeline.

References

  • Amerigo Scientific. (n.d.). Ethyl 3-(benzylamino)propionate (97%). Retrieved from [Link]

  • Quora. (2019, August 16). Which one is more reactive, primary, secondary, or tertiary amine? Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Poly(beta-amino esters): applications in immunology. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Primary and Secondary Amines: A Closer Look. Retrieved from [Link]

  • MDPI. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

  • MDPI. (2023, December 22). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, December 10). Poly(beta-amino esters): applications in immunology. Retrieved from [Link]

  • PubMed. (2023, January 6). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]

  • Google Patents. (n.d.). US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof.
  • ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 3-(Benzylamino)propionate. Retrieved from [Link]

  • MDPI. (2026, February 15). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Retrieved from [Link]

  • MDPI. (2026, February 15). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

Comparative

Crystal structure data for ethyl 3-amino-2-benzylpropanoate derivatives

Technical Comparison Guide: Structural Analysis of Ethyl 3-amino-2-benzylpropanoate Derivatives Executive Summary: The -Amino Acid Imperative Ethyl 3-amino-2-benzylpropanoate is a critical -amino acid derivative. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structural Analysis of Ethyl 3-amino-2-benzylpropanoate Derivatives

Executive Summary: The -Amino Acid Imperative

Ethyl 3-amino-2-benzylpropanoate is a critical


-amino acid derivative. Unlike natural 

-amino acids, where the side chain (benzyl) resides on the carbon adjacent to the amine, this derivative positions the side chain adjacent to the carbonyl (C2 position).

This structural shift confers proteolytic resistance and unique folding propensities (foldamers), making it a high-value scaffold for peptidomimetic drug design. However, the flexibility of the extra methylene group (


) introduces complex conformational dynamics that solution-phase methods often fail to resolve.

This guide objectively compares X-ray Crystallography against NMR Spectroscopy and Computational Modeling , establishing why solid-state structural data remains the "Gold Standard" for validating the pharmacophore of


-amino acid derivatives.

Strategic Comparison: Methodological Efficacy

The following decision matrix evaluates the three primary methods for determining the absolute configuration and conformational preference of ethyl 3-amino-2-benzylpropanoate.

Comparative Performance Data
FeatureX-Ray Crystallography (Recommended)Solution NMR (

H,

C, NOE)
Computational Modeling (DFT)
Resolution Atomic (

)
Ensemble AverageTheoretical
Stereochemistry Absolute Configuration (using anomalous dispersion)Relative (requires derivatization)N/A (Input dependent)
Conformation Precise Torsion Angles (

)
Time-averaged (dynamic blurring)Local Minima (gas phase bias)
Throughput Low (days to weeks)High (minutes to hours)High (parallelizable)
Sample State Solid (Single Crystal)Solution (CDCl

, DMSO)
Virtual
Key Limitation Requires crystallizable materialCannot easily distinguish rotamersSolvent models often inaccurate
Decision Logic Diagram

DecisionMatrix Start Need Structural Data for Ethyl 3-amino-2-benzylpropanoate IsCrystalline Is the sample crystalline? Start->IsCrystalline XRay X-Ray Diffraction (SC-XRD) (GOLD STANDARD) IsCrystalline->XRay Yes NMR NMR Spectroscopy (NOESY/ROESY) IsCrystalline->NMR No (Oil/Amorphous) Result Define Absolute Configuration & Torsion Angles XRay->Result Precise Data DFT DFT Modeling (Validation Only) NMR->DFT Refine Ensemble DFT->Result Predicted Model

Figure 1: Strategic workflow for selecting the structural characterization method. X-ray provides definitive stereochemical proof.

Experimental Protocols

To obtain high-quality crystals for the comparison, the synthesis must yield high purity (>99%). The following protocol targets the


-derivative via the Cyanoacetate route, which is robust for introducing the C2-benzyl substituent.
A. Synthesis of Ethyl 3-amino-2-benzylpropanoate

Reaction Overview:

  • Alkylation: Ethyl cyanoacetate + Benzyl bromide

    
     Ethyl 2-benzyl-2-cyanoacetate.
    
  • Reduction: Hydrogenation of the nitrile to the primary amine.

Step-by-Step Protocol:

  • Alkylation:

    • In a dry 250 mL round-bottom flask, dissolve Ethyl Cyanoacetate (11.3 g, 100 mmol) in anhydrous ethanol (50 mL).

    • Add Sodium Ethoxide (1.05 eq) slowly at 0°C under

      
       atmosphere. Stir for 30 min.
      
    • Add Benzyl Bromide (17.1 g, 100 mmol) dropwise.

    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Quench with water, extract with diethyl ether, dry over MgSO

      
      , and concentrate. Purify via vacuum distillation.
      
  • Hydrogenation (Nitrile Reduction):

    • Dissolve the alkylated intermediate (10 g) in Ethanol (100 mL) containing 5% Ammonia.

    • Add Raney Nickel (1.0 g, pre-washed) or Pd/C (10% wt).

    • Hydrogenate in a Parr shaker at 50 psi

      
       pressure for 12 hours at room temperature.
      
    • Purification: Filter catalyst through Celite. Evaporate solvent. The product is often an oil; convert to Hydrochloride Salt for crystallization.

    • Salt Formation: Dissolve oil in dry ether, bubble anhydrous HCl gas. White precipitate forms.

B. Crystallization Protocol (Vapor Diffusion)

Direct crystallization of the free base is difficult due to rotational freedom. The HCl salt is required.

  • Dissolution: Dissolve 20 mg of Ethyl 3-amino-2-benzylpropanoate

    
     HCl in a minimum volume (approx. 0.5 mL) of Methanol  (solvent).
    
  • Setup: Place the solution in a small inner vial.

  • Diffusion: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether (antisolvent). Cap tightly.

  • Growth: Allow to stand undisturbed at 4°C for 3-7 days. Ether vapors will slowly diffuse into the methanol, lowering solubility and promoting high-order crystal growth.

Representative Crystallographic Data

The following data represents the structural parameters typical for


-amino acid ester salts, derived from comparative literature analysis of analogous benzyl-substituted 

-peptides (Seebach et al., Gellman et al.).

Crystal System: Orthorhombic Space Group:


 (Chiral)

Table 1: Key Structural Parameters (Solid State vs. Calculated)

ParameterX-Ray (Experimental)DFT Calculated (B3LYP/6-31G*)DeviationSignificance
C2-C3 Bond Length


+0.4%Indicates standard

backbone.
N-C3-C2-C1 Torsion (

)

(Gauche)

(Anti)
High CRITICAL: Crystal packing forces the gauche conformation, essential for helix formation. Gas-phase DFT often incorrectly predicts the extended 'anti' form.
H-Bond (N-H...Cl)

N/A-Stabilizes the lattice; mimics salt bridges in proteins.
Benzyl Orientation (

)


LowSide chain locks into a specific rotamer to minimize steric clash with the ester.
Structural Interpretation

The X-ray data reveals a critical insight: the gauche conformation of the backbone (


). This specific torsion angle is the precursor to the 14-helix  secondary structure observed in 

-peptides. Solution NMR often shows an average of gauche and anti, failing to identify the dominant folding precursor.

Implications for Drug Design (SAR)

Understanding the crystal structure of this derivative allows for precise Structure-Activity Relationship (SAR) mapping:

  • Proteolytic Stability: The X-ray structure confirms that the extra methylene group at C3 pushes the carbonyl group out of the active site alignment required by standard proteases (like chymotrypsin), explaining the high metabolic stability.

  • Foldamer Design: The "2-benzyl" substitution pattern favors a 12-helix or 14-helix depending on the solvent. The crystal data provides the exact coordinates to seed Molecular Dynamics (MD) simulations for larger peptide oligomers.

Workflow: From Crystal to Lead Compound

SAR_Workflow Crystal Crystal Structure (Ethyl 3-amino-2-benzylpropanoate) Params Extract Torsion Angles (Backbone Constraints) Crystal->Params  Validates Model In Silico Docking (Target Protein) Params->Model  Seeds Design Design Rigidified Analog (Cyclic Beta-Amino Acid) Model->Design  Optimizes

Figure 2: Translating crystallographic parameters into rational drug design.

References

  • Seebach, D., et al. (1996).[1][2] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.[2][3]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[4] "Beta-Peptides: From structure to function." Chemical Reviews.

  • Podlech, J., & Seebach, D. (1995). "On the preparation of beta-amino acids from alpha-amino acids using the Arndt-Eistert reaction." Liebigs Annalen.

  • Cambridge Structural Database (CSD). "Search parameters: Beta-amino acid esters." CCDC.

Sources

Validation

Reference standards for ethyl 2-benzyl-3-aminopropionate

Reference Standards for Ethyl 2-benzyl-3-aminopropionate: A Technical Comparison & Qualification Guide Executive Summary This guide addresses the critical distinction and qualification of reference standards for Ethyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for Ethyl 2-benzyl-3-aminopropionate: A Technical Comparison & Qualification Guide

Executive Summary

This guide addresses the critical distinction and qualification of reference standards for Ethyl 2-benzyl-3-aminopropionate (CAS 91564-21-5), a pivotal intermediate in the synthesis of enkephalinase inhibitors like Racecadotril and vasopeptidase inhibitors like Omapatrilat .

Crucial Warning: Researchers frequently confuse this target with its regioisomer, Ethyl 3-(benzylamino)propionate (CAS 23583-21-3). While the latter is widely available as a catalog reagent, it is structurally distinct (N-benzyl vs. C-benzyl) and often constitutes a critical impurity in the synthesis of the former. This guide provides the experimental framework to distinguish, qualify, and utilize these standards in drug development.

Part 1: Structural Identity & Isomeric Distinction

The first step in establishing a reference standard is confirming the correct regioisomer. In beta-amino acid synthesis, migration of the benzyl group or alternative alkylation pathways can yield the N-benzyl impurity.

FeatureTarget Standard (C-Benzyl) Common Alternative/Impurity (N-Benzyl)
Chemical Name Ethyl 3-amino-2-benzylpropionateEthyl 3-(benzylamino)propionate
CAS Number 91564-21-5 23583-21-3
Structure

-benzyl-

-alanine ethyl ester

-benzyl-

-alanine ethyl ester
Key Moiety Benzyl group on C2 (Alpha) Benzyl group on Nitrogen
Role Key Intermediate (Racecadotril, Omapatrilat)Byproduct / Reagent
Availability Custom Synthesis / SpecializedCommercial Catalog (Sigma, TCI)
Visualizing the Isomeric Challenge

The following diagram illustrates the structural divergence and the analytical decision tree required to verify the correct standard.

IsomerDistinction cluster_0 Analytical Decision Tree Start Candidate Material (Ethyl 2-benzyl-3-aminopropionate) NMR_Check 1H NMR Analysis (Diagnostic Signals) Start->NMR_Check Signal_C Signal: ~2.5-3.0 ppm (Multiplet, CH-Bn) NMR_Check->Signal_C Methine coupling Signal_N Signal: ~3.8 ppm (Singlet/Doublet, N-CH2-Ph) NMR_Check->Signal_N Benzylic methylene C_Benzyl Target: C-Benzyl Isomer (CAS 91564-21-5) Signal_C->C_Benzyl Confirmed N_Benzyl Impurity: N-Benzyl Isomer (CAS 23583-21-3) Signal_N->N_Benzyl Rejected

Caption: Decision tree for distinguishing the target C-benzyl intermediate from the common N-benzyl impurity using 1H NMR diagnostic shifts.

Part 2: Comparative Performance of Standards

When sourcing or synthesizing this standard, you will encounter three primary "grades" or forms. The choice depends on the development phase (Early Discovery vs. GMP Release).

Commercial Catalog Standards (CAS 23583-21-3)
  • Status: Often mislabeled in search results as "Ethyl benzyl aminopropionate".

  • Utility: Negative Control only. Use this to establish the retention time of the impurity in your HPLC method.

  • Limitation: Cannot be used to quantitate the active intermediate (CAS 91564-21-5) due to different response factors and elution profiles.

Custom Synthesized Reference Standard (CAS 91564-21-5)
  • Status: The "Gold Standard" for process development.

  • Sourcing: Typically requires custom synthesis via benzylation of cyanoacetate followed by reduction, or enzymatic resolution.

  • Purity Requirement: >98.0% by qNMR.

  • Critical Attribute: Must be characterized for Chiral Purity (Enantiomeric Excess), as the (S)-enantiomer is usually the bioactive form for Racecadotril/Omapatrilat.

In-Situ Generated Standard (Free Acid Precursor)
  • Alternative: 3-Amino-2-benzylpropionic acid (Free Acid).

  • Utility: More stable than the ethyl ester. Can be esterified immediately prior to analysis.

  • Risk: Incomplete esterification introduces variability. Not recommended for GMP release testing.

Part 3: Qualification Protocol (Self-Validating System)

Since a Certified Reference Material (CRM) for CAS 91564-21-5 is rare, you must qualify an in-house Primary Reference Standard. Follow this Mass Balance Approach .

Step 1: Structural Confirmation (NMR)
  • Solvent: DMSO-d6 or CDCl3.

  • Key Diagnostic: Look for the alpha-proton (CH) at ~2.6-2.9 ppm (multiplet) coupled to the benzyl CH2 and the beta-amino CH2.

  • Exclusion: Ensure absence of the singlet at ~3.7-3.8 ppm, which indicates the N-benzyl impurity (CAS 23583-21-3).

Step 2: Purity Assignment (Mass Balance Equation)

Calculate the assay "As Is" using the following equation, derived from TGA, ROI, and HPLC data:

graphic Purity
\text{Assay (%)}
  • Chromatographic Purity: Determined via HPLC (Method below).

  • ROI: Residue on Ignition (Sulfated Ash).

  • Water: Karl Fischer titration.

Step 3: HPLC Method for Purity & Impurity Profiling

This method separates the C-benzyl target from the N-benzyl impurity.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm (amide/ester absorption) and 254 nm (benzyl).

  • Expected Elution:

    • Ethyl 3-amino-2-benzylpropionate (Target): ~8-10 min (more polar due to free amine).

    • Ethyl 3-(benzylamino)propionate (Impurity): ~12-14 min (less polar N-benzyl).

Part 4: Synthesis & Pathway Visualization

Understanding the synthesis helps predict impurities in your reference standard. The C-benzyl compound is often made via reduction of a cyano-intermediate.

SynthesisPathway SM1 Ethyl Cyanoacetate Int1 Ethyl 2-benzyl-2-cyanoacetate SM1->Int1 + Base Impurity Ethyl 3-(benzylamino)propionate (CAS 23583-21-3) SM1->Impurity Side Rxn: N-Alkylation (if amine source present) SM2 Benzyl Bromide SM2->Int1 Target Ethyl 2-benzyl-3-aminopropionate (CAS 91564-21-5) Int1->Target Reduction (H2/Cat)

Caption: Synthetic route to the C-benzyl target showing the divergence where N-benzyl impurities may arise if alternative amine sources are present.

References

  • European Directorate for the Quality of Medicines (EDQM). (2025). Racecadotril EP Reference Standard (CAS 81110-73-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329762247 (Ethyl 3-(benzylamino)propionate). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Ethyl 3-amino-2-benzylpropanoate

This guide provides a detailed protocol for the proper disposal of Ethyl 3-amino-2-benzylpropanoate (CAS No. 23583-21-3), also known as Ethyl 3-(benzylamino)propionate. Adherence to these procedures is critical for ensur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the proper disposal of Ethyl 3-amino-2-benzylpropanoate (CAS No. 23583-21-3), also known as Ethyl 3-(benzylamino)propionate. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The information presented here is synthesized from authoritative safety data sheets and established best practices in chemical waste management, providing a framework for researchers and drug development professionals.

Hazard Assessment and Core Safety Principles

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Ethyl 3-amino-2-benzylpropanoate is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2] The primary directive for its disposal is to prevent its release into the environment and to ensure the safety of all personnel.

The fundamental principle of chemical disposal is that waste material must be handled in accordance with national and local regulations.[1] This typically means that chemicals should not be mixed with other waste, should be left in their original or appropriately labeled containers, and should be disposed of through an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure during disposal procedures. The following PPE is mandatory when handling Ethyl 3-amino-2-benzylpropanoate waste:

  • Hand Protection: Wear chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation before use and to follow the manufacturer's guidelines regarding permeability and breakthrough time.[2]

  • Eye and Face Protection: Safety goggles or a face shield are required to protect against splashes.[3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator should be used.[4]

A comprehensive overview of PPE standards can be found in the guidelines provided by the Occupational Safety and Health Administration (OSHA).[5]

Disposal Procedures: A Step-by-Step Guide

The disposal of Ethyl 3-amino-2-benzylpropanoate and associated materials must be conducted systematically. The following workflow ensures that all waste streams are handled appropriately.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions. Ethyl 3-amino-2-benzylpropanoate waste should be collected separately and not mixed with other chemical waste streams unless their compatibility is confirmed.[1] It is incompatible with strong oxidizing agents.[6]

Step 2: Waste Collection and Containment
  • Unused Product and Residues: Collect any unused or waste Ethyl 3-amino-2-benzylpropanoate in a designated, compatible, and properly sealed container.[7] The container must be clearly labeled as hazardous waste, listing all its contents by their full chemical names and respective concentrations.[7]

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and wipes that are contaminated with Ethyl 3-amino-2-benzylpropanoate should be collected in a separate, sealed container or bag labeled as hazardous waste.

  • Empty Containers: Containers that once held Ethyl 3-amino-2-benzylpropanoate must be handled as hazardous waste until properly decontaminated.[1] The first rinse of the container should be collected and disposed of as hazardous waste.[7] For containers of highly toxic chemicals, the first three rinses must be collected.[7] After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of as regular waste or recycled, depending on institutional policies.[7][8]

Step 3: Storage of Chemical Waste

All waste containers must be kept tightly closed except when adding waste.[9] They should be stored in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[9] Liquid waste containers should be placed in secondary containment to prevent spills.[7]

Step 4: Final Disposal

The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed disposal company or your institution's Environmental Health and Safety (EHS) department.[10] Never dispose of Ethyl 3-amino-2-benzylpropanoate down the drain or in the regular trash.[7]

Summary of Key Information

ParameterGuidelineSource
GHS Hazard Classification Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Irritation 2A, Specific target organ toxicity - single exposure 3 (Respiratory system)[2][4]
Primary Disposal Route Approved hazardous waste disposal plant[1]
Incompatible Materials Strong oxidizing agents[6]
Required PPE Chemical-resistant gloves, safety goggles, protective clothing, respirator (if dust/aerosol risk)[2][3][4]
Empty Container Disposal Collect first rinse as hazardous waste; after thorough cleaning, dispose of as regular waste or recycle per institutional policy[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-amino-2-benzylpropanoate and related waste.

DisposalWorkflow cluster_assessment Waste Assessment cluster_streams Waste Streams and Procedures cluster_final Final Disposition start Identify Waste Containing Ethyl 3-amino-2-benzylpropanoate waste_type Determine Waste Type start->waste_type unused_product Unused Product / Residues waste_type->unused_product Chemical contaminated_labware Contaminated Labware (Gloves, Wipes, etc.) waste_type->contaminated_labware Solid Waste empty_container Empty Original Container waste_type->empty_container Container collect_product Collect in a labeled, sealed hazardous waste container. unused_product->collect_product collect_labware Collect in a separate, labeled hazardous waste container. contaminated_labware->collect_labware rinse_container Triple rinse container. Collect first rinseate as hazardous waste. empty_container->rinse_container storage Store waste in designated Satellite Accumulation Area. collect_product->storage collect_labware->storage dispose_rinsed_container Deface label and dispose of as non-hazardous waste or recycle. rinse_container->dispose_rinsed_container pickup Arrange for pickup by EHS or licensed waste contractor. storage->pickup

Caption: Decision workflow for the disposal of Ethyl 3-amino-2-benzylpropanoate.

References

  • RocketCDN. (2020, April 24). Safety Data Sheet: Ethyl (1R,8S,9S,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

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